molecular formula C20H19N5O4S B7700746 N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide

N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide

Cat. No.: B7700746
M. Wt: 425.5 g/mol
InChI Key: PEYYHROLOZDPAS-UHFFFAOYSA-N
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Description

“N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide” is a complex organic compound. It belongs to the class of compounds known as 1H-pyrazolo[3,4-b]quinolines .


Synthesis Analysis

The synthesis of such compounds often involves methods such as Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . A specific synthesis method for this compound was not found in the search results.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole and quinoline fragment forming the core structure . Detailed structural information specific to this compound was not found in the search results.

Safety and Hazards

The safety and hazards associated with this compound are not mentioned in the search results .

Future Directions

Pyrazolo[3,4-b]quinolines have been the subject of research for over 100 years, with potential applications as fluorescent sensors and biologically active compounds . The future research directions could involve exploring these applications further, as well as developing new synthesis methods .

Properties

IUPAC Name

N-(6-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-3-10-24-20-17(12-14-11-13(2)4-9-18(14)21-20)19(22-24)23-30(28,29)16-7-5-15(6-8-16)25(26)27/h4-9,11-12H,3,10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYYHROLOZDPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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